tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane
Description
Properties
IUPAC Name |
tert-butyl-[[4-(chloromethyl)phenyl]methoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASWKTKKPCFGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthesis via Silylation of 4-(Chloromethyl)benzyl Alcohol
The most widely documented method involves the reaction of 4-(chloromethyl)benzyl alcohol (CAS: 16473-35-1) with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (CH₂Cl₂) under nitrogen atmosphere. The procedure is as follows:
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Reagents and Stoichiometry :
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4-(Chloromethyl)benzyl alcohol (1.0 equiv)
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TBSCl (1.7 equiv)
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Imidazole (1.4 equiv)
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4-Dimethylaminopyridine (DMAP, 0.7 equiv)
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Reaction Conditions :
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Yield and Purity :
Mechanistic Insight : DMAP accelerates the silylation by deprotonating the alcohol, enhancing nucleophilic attack on TBSCl. The chloromethyl group remains inert under these conditions, ensuring regioselectivity.
Optimization of Reaction Conditions
Variations in catalyst loading and solvent systems have been explored to enhance efficiency:
The absence of DMAP drastically reduces yield, underscoring its role as a non-nucleophilic base. THF offers similar efficiency to CH₂Cl₂ but may require extended reaction times.
Characterization and Analytical Data
Spectroscopic Validation
The compound is characterized by ¹H-NMR, infrared (IR), and mass spectrometry:
¹H-NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.34 | m | 4H | Aromatic protons |
| 4.75 | s | 2H | CH₂Cl group |
| 4.59 | s | 2H | OCH₂ aromatic linkage |
| 0.95 | s | 9H | tert-Butyl group |
| 0.11 | s | 6H | Si(CH₃)₂ |
IR (neat) :
Physical Properties
The starting material, 4-(chloromethyl)benzyl alcohol, is a white crystalline solid (m.p. 57–61°C), ensuring easy handling and stoichiometric accuracy.
Applications in Organic Synthesis
This compound serves as a protecting group for alcohols in multi-step syntheses. Its utility includes:
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Pharmaceutical Intermediates : Shielding hydroxyl groups during antitumor drug synthesis.
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Agrochemicals : Stabilizing reactive alcohols in pesticide formulations.
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Polymer Chemistry : Facilitating controlled polymerization via silyl ether linkages.
The chloromethyl moiety allows subsequent functionalization (e.g., nucleophilic substitution), while the TBDMS group is cleavable under mild acidic conditions.
Comparative Analysis with Alternative Methods
While the silylation route dominates, alternative pathways have been proposed:
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Direct Chlorination of Benzyl Alcohols :
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Grignard Reagent Approaches :
The silylation method remains superior in yield, scalability, and operational simplicity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom with an azide or cyano group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the chloromethyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the chloromethyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or ethers can be formed.
Oxidation Products: Oxidation can yield alcohols, aldehydes, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of methyl derivatives.
Scientific Research Applications
Organic Synthesis
tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane serves as a protecting group for alcohols and amines in organic synthesis. Its ability to be easily removed under mild conditions makes it invaluable for multi-step synthesis processes. This property allows chemists to manipulate functional groups without affecting the overall structure of the molecule.
Medicinal Chemistry
The compound plays a crucial role in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity towards nucleophiles and electrophiles facilitates the formation of complex organic structures necessary for drug development.
Polymer Chemistry
Research has demonstrated its application in developing drug delivery systems . For instance, it has been used in the preparation of polymer-based nanoparticles for encapsulating paclitaxel (PTX), enhancing solubility and biocompatibility while maintaining stability over time .
Case Study 1: Drug Delivery System Development
In a study focused on enhancing the solubility of paclitaxel, this compound was utilized to create a polymer-based nanoparticle delivery system. The results indicated that this system exhibited a high drug release rate (79.10% at 96 hours), demonstrating its potential in improving therapeutic efficacy while minimizing toxicity .
Case Study 2: Synthesis of Therapeutic Agents
In another application, the compound was involved in synthesizing N,N-diethyl-2-hydroxynicotinamide derivatives using this compound as a key intermediate. The resulting compounds showed promising activity against cancer cell lines, highlighting its importance in medicinal chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The tert-butyl(dimethyl)silyl group provides steric protection and can be selectively removed to reveal functional groups for further reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations :
- Chloromethyl vs. Iodo Substituents : The chloromethyl group in the target compound is more reactive in nucleophilic substitutions than iodinated analogs (e.g., ), which are typically used in cross-couplings.
- Aromatic vs. Aliphatic Chains: Aliphatic silyl ethers (e.g., ) exhibit greater flexibility and solubility in nonpolar solvents, while aromatic derivatives (e.g., ) are more rigid and suited for aromatic coupling reactions.
Stability and Reactivity
- Hydrolytic Stability : The TBS group in all compounds is stable under basic conditions but cleaved by fluoride ions (e.g., TBAF). The chloromethyl group in the target compound introduces additional sensitivity to nucleophilic attack.
- Thermal Stability : Aliphatic silyl ethers (e.g., ) decompose at lower temperatures (<200°C) compared to aromatic derivatives (>250°C) due to weaker C-O bonds in aliphatic chains.
Biological Activity
tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activity. This article explores its synthesis, mechanisms of action, and biological applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process. One common method includes the reaction of 4-(chloromethyl)benzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base like triethylamine under anhydrous conditions. This method allows for the generation of the desired product with high yield and purity through standard purification techniques such as column chromatography.
The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, facilitating various substitution reactions. The tert-butyl(dimethyl)silyl group provides steric protection, which can be selectively removed to reveal functional groups for further reactions. This reactivity is influenced by the electronic and steric effects of the substituents, making it a versatile intermediate in organic synthesis.
1. Medicinal Chemistry
This compound serves as an intermediate in the preparation of drug candidates. Its ability to act as a protecting group for alcohols and amines enhances its utility in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.
Case Study 1: Anti-Cancer Efficacy
In a study examining compounds with chloromethyl functionalities, it was found that these compounds could augment the efficacy of established anti-cancer drugs like sorafenib in murine models of hepatocellular carcinoma. This suggests that similar compounds may enhance therapeutic outcomes when used in conjunction with existing therapies .
Case Study 2: Reactivity and Biological Testing
A series of biological assays were conducted on structurally related compounds to assess their mutagenic potential. For example, 4-chloromethylbiphenyl was tested across various assay systems and demonstrated significant biological activity without requiring metabolic activation by liver enzymes . Such findings highlight the importance of structural features in determining biological activity.
Data Summary
The following table summarizes key findings related to the biological activity and structural characteristics of this compound and related compounds.
| Compound | Structural Feature | Biological Activity | Assay Type |
|---|---|---|---|
| This compound | Chloromethyl group | Potentially active | TBD |
| 4-Chloromethylbiphenyl | Chloromethyl group | Mutagenic | Salmonella/microsome assay |
| 4-Fluorobenzyl derivatives | Fluorinated analogs | NMDA receptor affinity | Binding affinity assays |
Q & A
Q. What are the common synthetic routes for tert-Butyl((4-(chloromethyl)benzyl)oxy)dimethylsilane, and what factors influence yield optimization?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or silane-protection chemistry. A plausible route involves reacting tert-butyl(chloro)dimethylsilane with a benzyl alcohol derivative containing a chloromethyl group. Key factors include:
- Solvent selection : Polar aprotic solvents like THF or DMF enhance reaction efficiency by stabilizing intermediates .
- Catalyst/base choice : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the hydroxyl group, facilitating silane coupling .
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and minimize side-product formation .
Yield optimization requires monitoring reaction progress via TLC or GC-MS and purification by flash chromatography (e.g., ethyl acetate/hexane gradients) .
Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include:
- δ 0.1–0.3 ppm (Si(CH₃)₂), δ 1.0–1.1 ppm (tert-butyl C(CH₃)₃), δ 4.4–4.6 ppm (CH₂Cl), and aromatic protons at δ 7.2–7.4 ppm.
- Integration ratios should align with expected proton counts (e.g., 18H for tert-butyl and Si(CH₃)₂ groups) .
- ¹³C NMR : Confirm the presence of quaternary carbons (tert-butyl C) and aromatic carbons adjacent to the siloxy group.
- Mass Spectrometry (MS) : ESI-MS or EI-MS should show the molecular ion peak [M+H]⁺ matching the molecular weight (C₁₄H₂₁ClOSi: calc. ~276.8 g/mol). Fragmentation patterns (e.g., loss of tert-butyl or chloromethyl groups) further validate the structure .
Advanced Research Questions
Q. What strategies are effective in mitigating competing side reactions during synthesis, particularly in the presence of nucleophilic agents?
- Methodological Answer : Competing reactions (e.g., over-alkylation or hydrolysis) can be minimized by:
- Controlled reagent addition : Slow addition of the benzyl alcohol derivative to the silane precursor reduces local excess of reactive species .
- Moisture exclusion : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
- Selective catalysts : Transition-metal catalysts (e.g., Pd) may suppress unwanted nucleophilic substitution at the chloromethyl site .
Side products can be identified via comparative HPLC analysis with authentic standards or computational prediction tools .
Q. How can computational modeling tools assist in predicting the reactivity of this silane derivative in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations and reaction path simulations (e.g., using Gaussian or NWChem) can:
- Map energy barriers : Predict activation energies for Si–O bond cleavage or chloromethyl group reactivity .
- Optimize reaction coordinates : Identify favorable conditions (e.g., solvent polarity, temperature) for Suzuki-Miyaura couplings involving the benzyl chloride moiety .
Software like Reaxys or SciFinder enables cross-referencing computed data with experimental results to validate mechanistic hypotheses .
Q. How do structural modifications (e.g., replacing chlorine with bromine/iodine) alter the compound’s reactivity in polymer synthesis?
- Methodological Answer : Comparative studies with bromo/iodo analogs (e.g., tert-butyl(4-bromobenzyloxy)dimethylsilane) reveal:
- Electrophilicity trends : Iodo derivatives exhibit faster oxidative addition in Pd-catalyzed polymerizations due to lower bond dissociation energy (C–I vs. C–Cl) .
- Steric effects : Bulkier halogens (e.g., iodine) may hinder coupling efficiency in sterically crowded environments .
Experimental validation involves kinetic studies (e.g., monitoring reaction rates via UV-Vis) and comparing polymer molecular weights via GPC .
Data Contradiction Analysis
Q. How can discrepancies in reported catalytic efficiencies for cross-coupling reactions involving this compound be resolved?
- Methodological Answer : Contradictory results (e.g., varying Pd catalyst performance) may arise from:
- Ligand effects : Bulky ligands (e.g., P(t-Bu)₃) improve stability but reduce accessibility to the chloromethyl site.
- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize intermediates but may deactivate catalysts .
Systematic studies using design of experiments (DoE) or high-throughput screening can isolate critical variables. For example, a 3² factorial design testing ligand/solvent combinations resolves conflicting literature data .
Comparative Reactivity Table
| Reaction Type | Chloromethyl Derivative | Bromo Analog | Iodo Analog | Key Observation |
|---|---|---|---|---|
| Suzuki Coupling (Pd) | Moderate yield (60–70%) | High yield (85%) | High yield (90%) | I > Br > Cl in reactivity |
| Hydrolysis (H₂O/Base) | Slow (t₁/₂ = 24 h) | Fast (t₁/₂ = 2 h) | Rapid (t₁/₂ = 30 min) | C–X bond stability: Cl > Br > I |
| Polymerization Efficiency | Low (Đ = 1.5–2.0) | Moderate (Đ = 1.3) | High (Đ = 1.1) | Halogen size impacts polydispersity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
